3,5-Dibromo-2-hydroxybenzoate
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Overview
Description
3,5-Dibromo-2-hydroxybenzoate is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is present at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxybenzoate typically involves the bromination of salicylic acid. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of o-aminobenzoate as a raw material, followed by direct bromination and diazo bromination reactions . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reductive dehalogenation can occur, leading to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dehalogenation can be achieved using sodium succinate in the presence of aerobic bacteria.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2-hydroxybenzoate and bromide ions.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on microbial catabolism and environmental fate.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxybenzoate involves its interaction with specific enzymes and pathways. For instance, in microbial catabolism, the compound undergoes oxidative decarboxylation mediated by NAD(P)H-dependent flavin monooxygenase, leading to the formation of 2,6-dibromohydroquinone . This intermediate is further processed by dioxygenases and reductases to form simpler compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4th position.
2-Hydroxy-3,5-dibromobenzoic acid: Another positional isomer with similar properties.
Uniqueness
3,5-Dibromo-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H3Br2O3- |
---|---|
Molecular Weight |
294.90 g/mol |
IUPAC Name |
2,4-dibromo-6-carboxyphenolate |
InChI |
InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1 |
InChI Key |
BFBZHSOXKROMBG-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[O-])Br)Br |
Origin of Product |
United States |
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